2-Octadecanone

Description

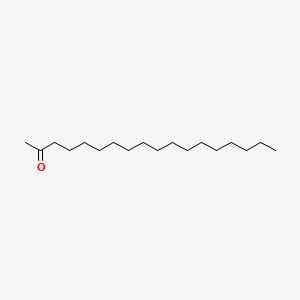

Structure

3D Structure

Properties

IUPAC Name |

octadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLJQAWUAPNCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224055 | |

| Record name | 2-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7373-13-9 | |

| Record name | 2-Octadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007373139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of 2-Octadecanone

This guide provides a comprehensive technical overview of 2-octadecanone (CAS 7373-13-9), a long-chain aliphatic methyl ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, spectroscopic signatures, reactivity, and analytical methodologies pertinent to this compound. The structure of this guide is designed to offer not just data, but a causal understanding of the compound's behavior, grounded in established chemical principles.

Introduction and Strategic Importance

2-Octadecanone, also known as methyl hexadecyl ketone, is a saturated ketone with the chemical formula C₁₈H₃₆O.[1][2] It is characterized by a 16-carbon alkyl chain (hexadecyl) attached to a carbonyl group at the second position. This structure imparts a waxy, solid nature at room temperature and a high degree of lipophilicity.

While found in nature in some plant waxes, its primary value in a scientific context lies in its utility as a versatile chemical intermediate and building block.[1][3] Its long alkyl chain and reactive carbonyl group make it a valuable precursor in organic synthesis. In the pharmaceutical sector, it serves as an intermediate for the synthesis of various medications.[1] Furthermore, its distinct physical properties have led to its use in cosmetics, fragrances, and as a flavoring agent.[1] Understanding its chemical properties is therefore paramount for its effective application in both research and industrial settings.

Physicochemical Properties: A Quantitative Overview

The physical properties of 2-octadecanone are largely dictated by its high molecular weight and the long, nonpolar alkyl chain, which dominates the molecule's character over the moderately polar ketone group.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [1][2] |

| Molecular Weight | 268.48 g/mol | [1][2][3] |

| Melting Point | 50-54 °C | [1][4] |

| Boiling Point | 145 °C at 0.7 mmHg | [1][4] |

| 332-333 °C at 760 mmHg (estimated) | [5] | |

| Flash Point | 77.6 °C (172 °F) (estimated) | [1][5] |

| Density | 0.845 g/cm³ (estimate) | [1] |

| Vapor Pressure | 0.000287 mmHg at 25 °C (estimated) | [1][5] |

| Water Solubility | 0.01514 mg/L at 25 °C (estimated, insoluble) | [5] |

| Solubility | Soluble in alcohol | [5] |

| logP (o/w) | 7.6 - 7.9 (estimated) | [3][5] |

Expert Insight: The melting point of 50-54 °C indicates that 2-octadecanone is a solid at standard ambient temperature, a direct consequence of the significant van der Waals forces between the long alkyl chains. Its extremely low water solubility and high octanol-water partition coefficient (logP) underscore its highly nonpolar, lipophilic nature, a critical consideration for solvent selection in reactions and extractions, as well as for predicting its behavior in biological systems.

Molecular Structure and Spectroscopic Characterization

Accurate identification of 2-octadecanone relies on a combination of modern spectroscopic techniques. The predictable nature of its structure gives rise to distinct spectral signatures.

IUPAC Name: Octadecan-2-one[3] Synonyms: Methyl hexadecyl ketone, Hexadecyl methyl ketone[1][3] CAS Number: 7373-13-9[1][2]

Caption: 2D Molecular Structure of 2-Octadecanone.

Infrared (IR) Spectroscopy

The IR spectrum of 2-octadecanone is dominated by features characteristic of a long-chain aliphatic ketone.

-

C=O Stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹ . This is the most definitive peak and is characteristic of a saturated aliphatic ketone.[6] Conjugation, which is absent in this molecule, would lower this frequency.

-

C-H Stretch: Strong bands will appear in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the methyl and methylene groups.[6]

-

C-H Bend: Methylene and methyl scissoring and bending vibrations will be observed in the 1375-1465 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous map of the carbon and hydrogen framework.[7]

-

¹H NMR:

-

~2.1 ppm (singlet, 3H): The three protons of the methyl group (C1) adjacent to the carbonyl are deshielded and appear as a sharp singlet, as there are no adjacent protons to couple with.

-

~2.4 ppm (triplet, 2H): The two protons of the methylene group (C3) adjacent to the carbonyl are deshielded and appear as a triplet, coupled to the C4 methylene protons.

-

~1.2-1.6 ppm (multiplet, 28H): The protons of the fourteen methylene groups (C4-C17) in the long alkyl chain are shielded and overlap in a broad multiplet.

-

~0.9 ppm (triplet, 3H): The terminal methyl group protons (C18) appear as a triplet, coupled to the C17 methylene protons.

-

-

¹³C NMR:

-

~209 ppm: The carbonyl carbon (C2) is highly deshielded and appears significantly downfield.

-

~44 ppm: The methylene carbon (C3) adjacent to the carbonyl.

-

~30 ppm: The methyl carbon (C1) adjacent to the carbonyl.

-

~22-32 ppm: A cluster of peaks for the internal methylene carbons (C4-C17).

-

~14 ppm: The terminal methyl carbon (C18).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.[8]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 268 .

-

Alpha-Cleavage: A prominent fragmentation is the cleavage of the bond between C2 and C3, resulting in a stable acylium ion at m/z = 43 (CH₃CO⁺).

-

McLafferty Rearrangement: As a long-chain ketone, 2-octadecanone can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen. This would result in a characteristic neutral loss and a charged fragment.

Caption: Workflow for the Spectroscopic Identification of 2-Octadecanone.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-octadecanone is centered around its ketone functional group and the adjacent α-carbons.[9]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the basis for reactions with Grignard reagents or organolithium compounds to form tertiary alcohols, and reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2-octadecanol.

-

Reactions at the α-Carbon: The protons on the α-carbons (C1 and C3) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol condensations, allowing for the extension of the carbon skeleton.[9]

-

Oxidation: As a ketone, it is resistant to oxidation under mild conditions that would readily oxidize an aldehyde.

-

Synthesis: Common laboratory and industrial syntheses of 2-octadecanone include the oxidation of 1-octadecene using a modified Wacker process or the hydration of 1-octadecyne.[1][10] Friedel-Crafts acylation is another potential route if starting with an appropriate aromatic substrate.[10]

Protocol: GC-MS Analysis of 2-Octadecanone

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of 2-octadecanone in complex mixtures.[11]

Objective: To confirm the identity and purity of a 2-octadecanone sample.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the 2-octadecanone sample in a high-purity volatile solvent such as hexane or dichloromethane.

-

GC Column Selection: Utilize a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating long-chain aliphatic compounds. The nonpolar stationary phase separates compounds primarily based on their boiling points.

-

GC Parameters:

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-octadecanone by its retention time.

-

Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion at m/z 268 and characteristic fragments (e.g., m/z 43).

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for definitive identification.[11]

-

Safety and Handling

While 2-octadecanone is not classified as a highly hazardous substance, standard laboratory safety protocols should be followed.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

-

Handling: Avoid creating dust if handling the solid form. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[13]

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for several minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Disclaimer: This information is for research and development purposes only.[11][14] A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

2-Octadecanone is a molecule whose properties are a classic illustration of structure-function relationships in organic chemistry. Its long aliphatic chain dictates its physical state, solubility, and chromatographic behavior, while the ketone group provides a site for a wide array of chemical transformations. A thorough understanding of its spectroscopic and reactive characteristics, as detailed in this guide, is essential for leveraging its full potential as a synthetic intermediate in drug development and other advanced applications.

References

-

LookChem. 2-OCTADECANONE. [Link]

-

Pharos. 2-octadecanone. [Link]

-

National Center for Biotechnology Information. 2-Octadecanone. PubChem Compound Database. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-Octyl-1-dodecanol. [Link]

-

ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

-

The Good Scents Company. 2-octadecanone hexadecyl methyl ketone. [Link]

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

MDPI. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Semantic Scholar. Biomedical and Forensic Applications of Combined Catalytic Hydrogenation-Stable Isotope Ratio Analysis. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

-

Chad's Prep. 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. [Link]

-

Stenutz. 2-octadecanone. [Link]

-

National Institute of Standards and Technology. Methyl n-hexadecyl ketone. NIST Chemistry WebBook. [Link]

Sources

- 1. Cas 7373-13-9,2-OCTADECANONE | lookchem [lookchem.com]

- 2. Methyl n-hexadecyl ketone [webbook.nist.gov]

- 3. 2-Octadecanone | C18H36O | CID 81844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-OCTADECANONE | 7373-13-9 [chemicalbook.com]

- 5. 2-octadecanone, 7373-13-9 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 9-Octadecanone (CAS 18394-00-8)|High Purity [benchchem.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. 2-Octadecanone | CAS 7373-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Physical Properties & Characterization of Methyl n-Hexadecyl Ketone (2-Octadecanone)

This guide provides a comprehensive technical analysis of Methyl n-Hexadecyl Ketone (chemically known as 2-Octadecanone ), a long-chain aliphatic ketone utilized in phase change materials (PCMs) and lipid-based drug delivery systems.[1]

Executive Summary

Methyl n-hexadecyl ketone (2-Octadecanone,

Chemical Identity & Structural Analysis

The molecule consists of a hydrophobic hexadecyl (

| Parameter | Data |

| IUPAC Name | 2-Octadecanone |

| Common Synonyms | Methyl n-hexadecyl ketone; Hexadecyl methyl ketone |

| CAS Registry Number | 593-32-8 |

| Molecular Formula | |

| Molecular Weight | 268.48 g/mol |

| SMILES | CCCCCCCCCCCCCCCCC(=O)C |

| InChI Key | PJLJQAWUAPNCJC-UHFFFAOYSA-N |

Structural Implications

The C18 chain length allows for tight crystalline packing via Van der Waals forces, while the carbonyl dipole at the C2 position introduces a localized polar region. This structure facilitates the formation of rotator phases (plastic crystals) prior to melting, a phenomenon common in 2-alkanones that contributes to their thermal energy storage capacity.

Thermodynamic & Physical Properties

The following data aggregates experimental values from standard thermophysical databases (NIST, PubChem) and literature on fatty ketone derivatives.

Phase Behavior

| Property | Value | Conditions / Notes |

| Melting Point ( | 51.0 – 54.0 °C | Sharp endothermic peak; purity dependent.[1] |

| Boiling Point ( | 332 – 333 °C | At 760 mmHg (Estimated).[1] |

| Boiling Point (Reduced) | 145 °C | At 0.7 mmHg.[1][2] |

| Density ( | 0.845 g/cm³ | Liquid phase estimate.[1][2] |

| Refractive Index ( | 1.4500 | Estimated.[1][2] |

Enthalpy & Thermal Storage

For Phase Change Material (PCM) applications, the latent heat of fusion is the critical metric.

-

Molar Heat of Fusion:

(at -

Specific Heat of Fusion:

.-

Researcher’s Note: While the primary melting transition yields ~91 J/g, long-chain ketones often undergo solid-solid transitions (order-disorder transitions) several degrees below

.[1] Total thermal storage capacity (sensible + latent) across a 10°C window may be higher. Differential Scanning Calorimetry (DSC) is required to quantify the contribution of these pre-transition peaks.

-

Solubility & Partitioning

2-Octadecanone is highly lipophilic, making it an ideal matrix for encapsulating hydrophobic drugs (e.g., paclitaxel, ibuprofen) but requiring surfactant stabilization in aqueous systems.

| Solvent | Solubility Profile |

| Water | Insoluble ( |

| Ethanol | Soluble (Warm) |

| n-Hexane | Highly Soluble |

| Chloroform | Highly Soluble |

| LogP (Octanol/Water) | 7.6 – 7.9 (Predicted) |

Applications in Research & Development

Solid Lipid Nanoparticles (SLNs)

2-Octadecanone is used as the solid lipid core in SLNs. Its melting point (> body temperature) ensures the carrier remains solid in vivo, controlling drug release rates via erosion or diffusion.

-

Mechanism: The drug is dissolved in the molten ketone, emulsified, and recrystallized. The crystal lattice defects (polymorphism) create space for drug accommodation.

Phase Change Materials (PCMs)

Used in thermal regulation textiles and building materials. The transition temperature (~52°C) is suitable for industrial waste heat recovery or electronic thermal management.

Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC) Characterization

Objective: Determine precise melting point, enthalpy of fusion, and polymorphic transitions.

-

Sample Prep: Weigh 3–5 mg of 2-Octadecanone into an aluminum pan; crimp with a pierced lid.

-

Cycle 1 (Thermal History Erasure): Heat from 0°C to 80°C at 10°C/min. Hold for 2 mins.

-

Cooling: Cool from 80°C to 0°C at 5°C/min to induce controlled crystallization.

-

Observation: Look for multiple exothermic peaks indicating

polymorphic transitions.

-

-

Cycle 2 (Measurement): Heat from 0°C to 80°C at 5°C/min.

-

Analysis: Integrate the melting peak (

,

Protocol: SLN Fabrication via Hot Homogenization

Objective: Create stable nanoparticles with a 2-Octadecanone core.[1]

-

Melt Lipid: Heat 2-Octadecanone to 65°C (approx. 10°C above

). Dissolve lipophilic drug if applicable. -

Aqueous Phase: Heat water + surfactant (e.g., Poloxamer 188 or Tween 80) to 65°C.

-

Pre-Emulsion: Add aqueous phase to lipid phase under magnetic stirring (1000 rpm).

-

Homogenization: Process with High-Pressure Homogenizer (HPH) or Ultrasonicator (e.g., 5 mins at 40% amplitude).

-

Solidification: Rapidly cool the nanoemulsion in an ice bath to crystallize the lipid core into nanoparticles.

Visualizations

Diagram 1: Solid Lipid Nanoparticle (SLN) Formation Workflow

This workflow illustrates the "Hot Homogenization" technique, critical for using 2-Octadecanone in drug delivery.

Caption: Schematic of Hot Homogenization technique for producing 2-Octadecanone-based SLNs.

Diagram 2: Polymorphic Phase Transitions in Fatty Ketones

Long-chain ketones often exhibit a "Rotator Phase" (semi-crystalline) before fully melting.[1]

Caption: Typical thermal transition pathway for C18 ketones, showing the intermediate rotator phase.

References

-

Daubert, T.E., Danner, R.P. (1989).[3] Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis.[3]

-

NIST Chemistry WebBook . 2-Octadecanone (CAS 593-32-8).[1] National Institute of Standards and Technology.

-

PubChem Compound Summary . 2-Octadecanone. National Center for Biotechnology Information.

- Müller, R.H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

Sources

The Biogenic Profile of 2-Octadecanone

Occurrence, Biosynthesis, and Analytical Characterization

Executive Summary

2-Octadecanone (CAS: 7373-13-9), also known as methyl hexadecyl ketone, is a long-chain aliphatic methyl ketone (

Part 1: Physiochemical Identity & Ecological Context

Chemical Profile

2-Octadecanone is characterized by a polar carbonyl group at the C2 position attached to a long, hydrophobic hexadecyl tail. This amphiphilic structure dictates its biological behavior: it associates with lipid membranes but retains sufficient volatility to act as a semiochemical.

| Property | Value | Significance in Extraction |

| Molecular Formula | Target ion monitoring (M+ 268) | |

| Molecular Weight | 268.48 g/mol | Elutes late in GC runs; requires high final oven temp. |

| LogP (Predicted) | ~7.9 | Highly lipophilic; requires non-polar solvents or hydrophobic SPME fibers. |

| Boiling Point | ~315°C | Low volatility compared to small ketones; headspace sampling requires heat. |

Natural Occurrence Matrix

Unlike primary metabolites, 2-Octadecanone appears in specific biological contexts, often associated with lipid metabolism or defense mechanisms.[2]

-

Botanical Sources:

-

Vaccinium macrocarpon (Cranberry): Identified in the volatile fraction. Its presence contributes to the waxy coating of the fruit, aiding in water retention and pathogen defense.

-

Euphorbia falcata: Present in the aerial parts, likely serving as an allelochemical to deter herbivory.

-

Senna italica: Detected in n-hexane extracts, correlating with the plant's antimicrobial defense profile.[2]

-

-

Microbial Sources:

-

Streptomyces spp.: Soil actinobacteria produce methyl ketones via the abortive beta-oxidation of fatty acids. 2-Octadecanone is often a co-metabolite found alongside antibiotic production, derived from the decarboxylation of 3-oxostearate.

-

Paenibacillus spp.: Certain strains utilize long-chain ketones for quorum sensing or competition against fungi.

-

-

Entomological Sources:

-

Found in the cuticular hydrocarbons of various insects. The C18 chain length provides a high melting point, reinforcing the insect cuticle against water loss in arid environments.

-

Part 2: Biosynthetic Mechanisms

The biosynthesis of 2-Octadecanone does not follow a unique "ketone synthase" pathway but is rather a branch point of fatty acid catabolism.

The Modified Beta-Oxidation Pathway

In both bacteria and plants, the primary route involves the incomplete beta-oxidation of Stearic Acid (C18:0).

-

Activation: Stearic acid is converted to Stearoyl-CoA.

-

Oxidation: Converted to 3-keto-stearoyl-CoA (beta-ketoacyl-CoA).

-

Thioester Hydrolysis: Instead of continuing the cycle to release Acetyl-CoA, the thioester bond is hydrolyzed.

-

Decarboxylation: The resulting 3-oxostearic acid is unstable and undergoes decarboxylation (catalyzed by methylketone synthase or spontaneously) to form 2-Octadecanone.

Visualization of Biosynthesis

The following diagram illustrates the divergence from standard fatty acid metabolism.

Figure 1: Biosynthetic divergence of 2-Octadecanone from the standard beta-oxidation pathway.

Part 3: Analytical Methodologies (Senior Scientist Protocol)

Expert Insight: Direct liquid injection of lipid-rich extracts often leads to "matrix overload" in GC-MS, where triglycerides obscure the ketone signal. For 2-Octadecanone, Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice. It selectively concentrates volatiles while leaving non-volatile lipids behind, protecting your liner and column.

Protocol: HS-SPME-GC-MS for Plant/Bacterial Volatiles

Objective: Isolate 2-Octadecanone from Vaccinium tissue or Streptomyces culture broth.

Phase A: Sample Preparation

-

Homogenization: Cryogenically grind 2g of plant tissue (liquid nitrogen) to arrest enzymatic degradation. For bacterial cultures, centrifuge broth (5000 x g, 10 min) and use the supernatant.

-

Salt Addition: Transfer 2g (or 2mL) to a 20mL headspace vial. Add 0.5g NaCl.

-

Why? The "salting-out" effect decreases the solubility of organics in the aqueous phase, forcing the hydrophobic 2-Octadecanone into the headspace.

-

-

Internal Standard: Spike with 5 µL of 2-Nonanone (10 ppm).

-

Why? A chemically similar ketone allows for normalization of fiber absorption efficiency.

-

Phase B: SPME Extraction

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Expert Note: Do not use pure PDMS. While 2-Octadecanone is non-polar, the bipolar fiber (DVB/CAR) captures a wider range of co-occurring volatiles, providing better context for the "biogenic fingerprint."

-

-

Equilibration: 15 mins at 60°C (agitation 250 rpm).

-

Extraction: Expose fiber for 40 mins at 60°C.

-

Caution: Higher temperatures (>80°C) may induce thermal degradation of the matrix, creating artifacts.

-

Phase C: GC-MS Parameters

-

Column: HP-5ms (5% Phenyl Methyl Silox). 30m x 0.25mm x 0.25µm.[3]

-

Inlet: Splitless mode, 260°C. Desorption time: 3 mins.

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 5°C/min to 200°C.

-

Ramp 20°C/min to 280°C.

-

Hold 5 mins.

-

Logic: The slow ramp in the middle separates 2-Octadecanone from C16/C20 homologs.

-

-

MS Detection: EI Mode (70eV). Scan range 40–450 m/z.

-

Diagnostic Ions: Look for m/z 58 (McLafferty rearrangement, characteristic of methyl ketones) and m/z 71 . The molecular ion m/z 268 may be weak but visible.

-

Analytical Workflow Diagram

Figure 2: Optimized HS-SPME-GC-MS workflow for long-chain ketone isolation.

Part 4: Pharmacological & Industrial Relevance

Antimicrobial Activity

Research indicates that long-chain ketones like 2-Octadecanone disrupt microbial cell membranes.[4] The mechanism involves the intercalation of the hydrophobic tail into the lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.

-

Target Pathogens: Effective against Gram-positive bacteria (e.g., S. aureus) and certain fungi (Candida spp.).

-

Drug Development: Potential as a lipophilic moiety in drug design to enhance membrane penetration of conjugated antibiotics.

Pheromone Technology

In integrated pest management (IPM), 2-Octadecanone is investigated as a semiochemical.

-

Function: It acts as a spacing pheromone or repellent in certain insect species, signaling overcrowding or unsuitability of a substrate.

-

Application: Synthetic analogues are used in "push-pull" agricultural strategies to repel pests from high-value crops.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [Link]

- Croteau, R., et al. (2000).Biochemistry and Molecular Biology of Plants. American Society of Plant Biologists.

-

Forney, F. W., & Markovetz, A. J. (1971). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans. Journal of Bacteriology.[5] Retrieved from [Link]

-

Abd El-Kader, A. M., et al. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride extracts from Senna italica.[2] Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Takano, E., et al. (2017). Detection and Quantification of Butyrolactones from Streptomyces. Methods in Molecular Biology. (Context for Streptomyces metabolite extraction). Retrieved from [Link]

Sources

- 1. 2-Octadecanone | C18H36O | CID 81844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Octadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Octadecanone

2-Octadecanone, also known as methyl n-hexadecyl ketone, is a long-chain aliphatic ketone with the chemical formula C₁₈H₃₆O.[1] It typically appears as a colorless to pale yellow liquid or a waxy solid at room temperature, with a melting point between 50-54°C.[2] This compound is valued for its pleasant aroma and sees wide application across various industries.

Key Applications:

-

Fragrance and Cosmetics: Utilized as a fragrance ingredient in perfumes and to formulate cosmetics with desired scents and textures.[2]

-

Food Industry: Employed as a flavoring agent to enhance the taste and aroma of various food products.[2]

-

Detergents and Personal Care: Incorporated into the manufacturing of detergents and other personal care items.[2]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-octadecanone can be approached through several established methodologies. The selection of a particular route is often dictated by factors such as starting material availability, desired scale, purity requirements, and economic viability.

Oxidation of 2-Octadecanol

A primary and direct method for synthesizing 2-octadecanone is the oxidation of its corresponding secondary alcohol, 2-octadecanol.[3][4] This is a favored route due to the commercial availability of the precursor alcohol.

Causality of Reagent Choice: The efficacy of this transformation hinges on the selection of an appropriate oxidizing agent. Each class of oxidant offers a unique profile of reactivity, selectivity, and operational complexity.

-

Chromium-Based Reagents (e.g., Jones Reagent, PCC): These are powerful and often high-yielding oxidants. However, their high toxicity and the generation of hazardous chromium waste necessitate stringent handling and disposal protocols, making them less desirable for green chemistry applications.

-

DMSO-Based Oxidations (e.g., Swern, Moffatt): These methods are renowned for their mild reaction conditions and high yields. The Swern oxidation, in particular, is a robust choice for sensitive substrates as it operates at low temperatures, minimizing side reactions.

-

Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane): These reagents offer excellent selectivity for the oxidation of alcohols to ketones under mild, often room-temperature, conditions. They are particularly advantageous for small-scale syntheses where cost is less of a concern.

Experimental Protocol: Representative Oxidation of 2-Octadecanol

A general procedure involves dissolving 2-octadecanol in a suitable solvent (e.g., dichloromethane) and treating it with the chosen oxidizing agent under optimized temperature and time conditions. Post-reaction, a standard aqueous workup followed by purification, typically via chromatography or recrystallization, yields the pure 2-octadecanone.

Data Presentation: Comparison of Common Oxidation Methods

| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0°C to RT | Inexpensive, powerful | Toxic, acidic, waste disposal |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78°C to RT | Mild, high yield, clean | Requires low temp, odor |

| Dess-Martin | Dess-Martin Periodinane | Room Temperature | Mild, selective, fast | Expensive, potentially explosive |

Acetoacetic Ester Synthesis

A classic and highly versatile method for preparing methyl ketones is the acetoacetic ester synthesis.[5][6][7][8] This pathway constructs the carbon skeleton of the target molecule through a sequence of alkylation and decarboxylation.

Mechanistic Pillars:

-

Enolate Formation: The α-protons of ethyl acetoacetate are acidic and can be removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[5][7]

-

Alkylation: This nucleophilic enolate is then reacted with a suitable alkyl halide, in this case, a 16-carbon alkyl halide (e.g., 1-bromohexadecane), in an Sₙ2 reaction.[5][7]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final methyl ketone.[6][7]

Visualization: Acetoacetic Ester Synthesis Workflow

Caption: Key steps in the acetoacetic ester synthesis of 2-octadecanone.

Reaction of Organometallic Reagents with Acyl Halides or Nitriles

The formation of a carbon-carbon bond via the reaction of an organometallic reagent with an appropriate electrophile is a cornerstone of organic synthesis.

-

Organocadmium Reagents: The reaction between an organocadmium compound and an acid chloride is a well-established method for ketone synthesis.[9][10][11][12][13] Dialkylcadmium reagents, prepared from the corresponding Grignard or organolithium reagent and a cadmium salt, react cleanly with acyl chlorides to provide ketones in good yields.[10] A key advantage of this method is that organocadmium reagents are generally unreactive towards the ketone product, thus preventing the formation of tertiary alcohol byproducts.

-

Grignard Reagents with Nitriles: A Grignard reagent, such as hexadecylmagnesium bromide, can add to the carbon-nitrogen triple bond of acetonitrile. The resulting imine salt is then hydrolyzed to furnish the desired ketone. This method provides a viable alternative to the use of more toxic organocadmium compounds.[14]

Wacker-Tsuji Oxidation of 1-Octadecene

A modern, catalytic approach to 2-octadecanone is the Wacker-Tsuji oxidation of the terminal alkene, 1-octadecene.[15][16][17] This palladium-catalyzed reaction converts terminal olefins into methyl ketones.[16]

Catalytic Cycle and Mechanistic Insight: The reaction is typically catalyzed by palladium(II) chloride in the presence of a co-oxidant, such as copper(II) chloride, and oxygen. The key steps involve the nucleophilic attack of water on a palladium-coordinated alkene, followed by a series of steps that result in the formation of the ketone and the regeneration of the active Pd(II) catalyst. The regioselectivity of the Wacker oxidation of terminal olefins generally follows Markovnikov's rule, yielding the methyl ketone.[15] Modified systems using alternative oxidants like tert-butylhydroperoxide (TBHP) have also been developed.[18]

Visualization: Wacker-Tsuji Oxidation

Caption: Schematic of the Wacker-Tsuji oxidation for 2-octadecanone synthesis.

Trustworthiness and Validation: Ensuring Scientific Integrity

Each protocol described herein is a self-validating system when coupled with rigorous analytical monitoring.

-

Reaction Progression: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are indispensable for tracking the consumption of starting materials and the formation of the product.

-

Structural Confirmation: The identity of the synthesized 2-octadecanone must be unequivocally confirmed by spectroscopic methods:

-

¹H and ¹³C NMR: Provides the definitive carbon-hydrogen framework.

-

FT-IR: A strong absorbance in the range of 1710-1725 cm⁻¹ confirms the presence of the ketone carbonyl group.

-

Mass Spectrometry: Confirms the molecular weight of 268.48 g/mol .[2]

-

-

Purity Assessment: The purity of the final product is typically assessed by GC analysis and by measuring its melting point.

References

- CN113372207A - Synthesis method of muscone intermediate 2-cyclopentadecanone - Google Patents. (n.d.).

-

LookChem. (n.d.). Cas 7373-13-9, 2-OCTADECANONE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Octanone. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Octadecanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32.

-

The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Majumdar, D. C., & Roy, B. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(58), 33949-33986.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

- Gonzalez, A., & Varela, J. A. (2004). A short synthesis of two analogues of Parvaquone. Arkivoc, 2004(1), 64-70.

-

Organic Syntheses. (n.d.). Octadecanedioic acid, dimethyl ester. Retrieved from [Link]

-

designer-drug.com. (n.d.). the use of organocadmium reagents for the preparation of ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

- Cason, J. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews, 40(1), 15-32.

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

- CN107915610B - Preparation method of cyclopentadecanone - Google Patents. (n.d.).

-

Rhodium.ws. (n.d.). Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium. Retrieved from [Link]

- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

OCPro. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. [Link]

-

Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

-

Professor Dave Explains. (2026, January 5). Wacker Reaction and Related Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

- Sakaguchi, Y., Tokai, M., & Kato, Y. (1992). Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions. Polymer, 33(23), 5087-5091.

-

Pharos. (n.d.). 2-octadecanone. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

- Race, N. J., Patel, H. H., & Sigman, M. S. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis.

-

LookChem. (n.d.). Cas 18261-92-2, 3-OCTADECANONE. Retrieved from [Link]

- Escola, J. M., et al. (2008). Modified Wacker TBHP oxidation of 1-dodecene.

- Race, N. J., Patel, H. H., & Sigman, M. S. (2016). The palladium-catalyzed oxidation of ethene to acetaldehyde through addition of water.

Sources

- 1. 2-Octadecanone | C18H36O | CID 81844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 7373-13-9,2-OCTADECANONE | lookchem [lookchem.com]

- 3. Buy 2-Octadecanol | 593-32-8 [smolecule.com]

- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 8. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. designer-drug.com [designer-drug.com]

- 11. The use of organocadmium reagents for the preparation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. semanticscholar.org [semanticscholar.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Sci-Hub. Modified Wacker TBHP oxidation of 1-dodecene / Applied Catalysis A: General, 2008 [sci-hub.box]

2-Octadecanone: Structural Architecture and Functional Profiling

This technical guide provides a comprehensive analysis of 2-Octadecanone , a long-chain aliphatic ketone.[1] It is designed for researchers in organic synthesis, materials science (specifically Phase Change Materials), and metabolomics.

Executive Summary

2-Octadecanone (C₁₈H₃₆O) represents a classic amphiphilic ketone, characterized by a dominant lipophilic octadecyl tail and a polar methyl-carbonyl head.[1] While chemically simple, its significance lies in its phase transition behavior (melting point ~52°C) and its utility as a biomarker in microbial metabolomics. In materials science, it serves as a reliable Phase Change Material (PCM) for thermal energy storage due to its high latent heat of fusion and chemical stability.

Nomenclature and Chemical Identity

Precise identification is critical in database querying and procurement.[1] The "Stearyl" prefix in synonyms is derived from the C18 chain length, analogous to Stearic Acid.

Table 1: Chemical Identity Matrix

| Parameter | Identifier / Value |

| IUPAC Name | Octadecan-2-one |

| Common Synonyms | Methyl hexadecyl ketone; Stearyl methyl ketone; n-Hexadecyl methyl ketone |

| CAS Registry Number | 7373-13-9 |

| Molecular Formula | C₁₈H₃₆O |

| SMILES | CCCCCCCCCCCCCCCC(=O)C |

| InChI Key | PJLJQAWUAPNCJC-UHFFFAOYSA-N |

| Molecular Weight | 268.48 g/mol |

Physicochemical Framework

The molecule's physical behavior is dominated by Van der Waals forces along the C16 alkyl chain, which facilitate tight crystalline packing. This results in a sharp melting point, a critical feature for PCM applications.[1]

Table 2: Physical Properties

| Property | Value | Context |

| Melting Point | 51.0 – 52.0 °C | Ideal for low-grade waste heat recovery systems.[1] |

| Boiling Point | ~336 °C | High thermal stability; low volatility at STP.[1] |

| Density | 0.845 g/cm³ | Typical for long-chain aliphatic ketones.[1] |

| Solubility | Soluble: Chloroform, Hexane, EtOHInsoluble: Water | Amphiphilic but predominantly lipophilic (LogP ~7.6). |

| Appearance | White crystalline waxy solid | Resembles paraffin wax in texture.[1] |

Synthesis Protocol: Wacker Oxidation of 1-Octadecene

While 2-octadecanone can be synthesized via Friedel-Crafts acetylation or oxidation of 2-octadecanol, the Wacker Oxidation of terminal alkenes is preferred for its atom economy and scalability.[1] The following protocol utilizes a modified Wacker system using tert-butyl hydroperoxide (TBHP) as the oxidant to avoid the use of high-pressure oxygen gas.

Reaction Logic

-

Substrate: 1-Octadecene (Terminal alkene).

-

Co-oxidant: TBHP (Regenerates Pd(II) from Pd(0)).[1]

-

Selectivity: The reaction follows Markovnikov addition, yielding the methyl ketone (2-octadecanone) rather than the aldehyde.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, dissolve PdCl₂ (0.5 mmol, 5 mol%) in Acetonitrile (20 mL).

-

Add 1-Octadecene (10 mmol, ~2.52 g).

-

Add TBHP (70% aq.[1] solution, 20 mmol) dropwise over 10 minutes.

-

-

Reaction Phase:

-

Quenching and Isolation:

-

Purification:

Analytical Profiling: GC-MS Fragmentation

Mass spectrometry is the gold standard for identifying methyl ketones.[1] The fragmentation is driven by the McLafferty Rearrangement , a site-specific cleavage characteristic of carbonyls with gamma-hydrogens.

Mechanism: The McLafferty Rearrangement

-

Ionization: The carbonyl oxygen loses an electron, forming the molecular ion

. -

Hydrogen Transfer: A gamma-hydrogen (from C4) transfers to the carbonyl oxygen via a 6-membered transition state.[1]

-

Cleavage: The C2-C3 bond breaks, releasing a neutral alkene (1-hexadecene) and the enol radical cation of acetone.

-

Signal: The resulting enol ion resonates at m/z 58 , the diagnostic base peak for all methyl ketones.[1]

Diagram 1: GC-MS Fragmentation Pathway

Caption: The McLafferty rearrangement pathway yielding the diagnostic m/z 58 peak, distinguishing 2-octadecanone from isomeric aldehydes.

Biological & Industrial Applications[1][4]

A. Phase Change Materials (PCM)

2-Octadecanone is a "Solid-Liquid" PCM.[1]

-

Mechanism: Upon heating to ~52°C, the crystal lattice collapses, absorbing significant latent heat (Enthalpy of Fusion,

). -

Advantage: Unlike salt hydrates, it exhibits no supercooling and is non-corrosive.[1]

-

Use Case: Passive thermal regulation in textiles and building materials (wallboards) to buffer daily temperature fluctuations.

B. Microbial Volatile Organic Compound (mVOC)

It serves as a biomarker in metabolomics.[1]

-

Sources: Detected in the volatile profiles of Pseudomonas species and Vaccinium macrocarpon (Cranberry) waxes.

-

Function: In bacteria, long-chain ketones often result from the abortive beta-oxidation of fatty acids, acting as signaling molecules or metabolic overflow products.

Diagram 2: Functional Ecosystem

Caption: Dual utility of 2-octadecanone in thermal energy storage (PCM) and biological signaling.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[1] 2-Octadecanone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Escola, J. M., et al. (2005).[1] Oxidation of heavy 1-olefins (C12–C20) with TBHP using a modified Wacker system. ResearchGate. Retrieved from [Link]

-

Sharma, R., et al. (2014).[1] Latent Heat Storage Materials and Their Applications: A Review. Energy Conversion and Management. (Contextual grounding for Fatty Ketone PCMs).

-

Ubeda, C., et al. (2024).[1][3] Volatile biomarkers of Gram-positive bacteria of clinical relevance. Journal of Applied Microbiology. Retrieved from [Link]

Sources

2-Octadecanone: A Dual-Phase Functional Agent in Thermal Regulation and Antimicrobial Therapeutics

[1][2]

Executive Summary

2-Octadecanone (CAS: 7373-13-9), also known as methyl hexadecyl ketone, is a long-chain aliphatic ketone exhibiting a unique duality in research applications.[1][2][3] While historically utilized as a gas chromatography standard, recent investigations have bifurcated its utility into two high-value sectors: Phase Change Materials (PCMs) for thermal energy storage and Bioactive Pharmacophores derived from microbial fermentation (Streptomyces spp.) and plant volatiles.[1][2]

This technical guide analyzes the physicochemical properties that make 2-Octadecanone a candidate for latent heat storage (melting point ~52°C) and dissects its mechanism of action as a lipophilic antimicrobial agent capable of disrupting bacterial membrane integrity.[1]

Part 1: Thermophysical Profile & PCM Applications[1][4]

Thermodynamic Properties

In the field of material science, 2-Octadecanone is classified as an organic PCM.[1] Its long alkyl chain (C18) confers high latent heat storage capacity, making it ideal for thermal buffering in electronics and solar energy systems where the target operating temperature is near 50°C.

Table 1: Physicochemical & Thermal Properties

| Property | Value | Relevance |

| Molecular Formula | C₁₈H₃₆O | Amphiphilic structure (Hydrophobic tail, Polar head) |

| Molecular Weight | 268.48 g/mol | High molecular weight contributes to stability |

| Melting Point | 50–54°C (Typ. 52°C) | Ideal for electronics cooling & waste heat recovery |

| Latent Heat of Fusion | ~230–250 J/g (Est.)[1][3] | High energy density for passive thermal storage |

| Thermal Conductivity | ~0.2–0.4 W/m[1]·K | Low (Requires enhancement via conductive fillers) |

Thermal Conductivity Enhancement

Like most organic PCMs, 2-Octadecanone suffers from low thermal conductivity, which throttles the rate of heat charge/discharge.[1][4] Research indicates that encapsulating the ketone or compositing it with high-conductivity fillers is essential for practical application.[1][2]

-

Porous Supports: Expanded Perlite (EP) or Diatomite can stabilize the liquid phase, preventing leakage.

-

Conductive Fillers: The addition of Carbon Nanotubes (CNTs) or Expanded Graphite (EG) creates a conductive percolation network, significantly reducing the phase change hysteresis.

Part 2: Biological & Pharmacological Applications[2][6][7][8][9][10][11]

Source & Biosynthesis

2-Octadecanone is a secondary metabolite identified in the volatile organic compound (VOC) profiles of various Streptomyces species (e.g., Streptomyces sp.[1] VITBRK2) and bioactive plant extracts (Trigonella foenumgraecum).[2][5]

Mechanism of Action: Membrane Disruption

The compound's pharmacological potential relies on its amphiphilic nature.[2] The hydrophobic hexadecyl tail allows deep insertion into the phospholipid bilayer of bacterial cell membranes, while the polar ketone group disrupts the hydrogen bonding network at the membrane interface.

Key Biological Effects:

-

Antimicrobial: Increases membrane permeability, leading to leakage of intracellular electrolytes (K+, ATP) and eventual cell lysis. Effective against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2][6][7]

-

Anticancer Potential: As a lipophilic ketone, it has been observed in cytotoxic fractions active against lung (A549) and colon (HCT-116) cancer lines, likely triggering apoptosis via mitochondrial membrane depolarization.[1]

Visualization of Mechanism

The following diagram illustrates the dual pathway of 2-Octadecanone in biological systems.

Caption: Mechanistic pathway of 2-Octadecanone inducing bacterial lysis via membrane disruption and cancer cell apoptosis via mitochondrial targeting.[1]

Part 3: Experimental Protocols

Protocol: Extraction from Streptomyces Fermentation

Objective: Isolate 2-Octadecanone from microbial broth for bioassay.

Reagents:

Step-by-Step Workflow:

-

Inoculation: Inoculate Streptomyces sp.[2][6] into 250 mL TSB (pH 7.2).

-

Fermentation: Incubate at 30°C for 7 days with rotary shaking (120 rpm).

-

Separation: Centrifuge culture broth at 10,000 rpm for 15 minutes at 4°C to remove biomass. Collect the cell-free supernatant.

-

Liquid-Liquid Extraction:

-

Drying: Pass the organic layer through anhydrous

to remove residual water.[1][2] -

Concentration: Evaporate solvent using a rotary evaporator at 40°C under reduced pressure.

-

Purification: Resuspend crude extract in methanol for GC-MS or column chromatography.

Protocol: GC-MS Identification Parameters

Objective: Validate the presence of 2-Octadecanone in crude extracts.

-

System: Shimadzu QP2010 Ultra or equivalent.

-

Column: Rtx-5MS (30m × 0.25mm ID × 0.25µm film thickness).[1][2]

-

Temperature Program:

-

MS Detection: Electron Impact (EI) mode at 70 eV; Scan range 40–600 m/z.[1][2]

-

Target Ion: Look for molecular ion peak

at m/z 268 and characteristic fragmentation patterns (McLafferty rearrangement).[1][2]

Part 4: Analytical Visualization (PCM Workflow)

To utilize 2-Octadecanone as a Phase Change Material, researchers must follow a composite preparation workflow to overcome its low thermal conductivity.[1][2]

Caption: Workflow for stabilizing 2-Octadecanone in porous matrices to create leakage-proof thermal energy storage composites.

References

-

LookChem. (n.d.).[1][2] 2-Octadecanone Properties and Safety Data. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [1]

-

Khattab, A. I., et al. (2016).[2][8] Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Current Pharmaceutical Review and Research. Retrieved from

-

MDPI. (2022).[1][2] Thermophysical Properties of Inorganic Phase-Change Materials. (Contextual reference for PCM methodologies). Retrieved from [1]

-

Frontiers in Microbiology. (2021). Identification of Antimicrobial Compounds in Two Streptomyces sp.[1][2][9][6][8] Strains. Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Octadecanone | C18H36O | CID 81844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 7373-13-9,2-OCTADECANONE | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. banglajol.info [banglajol.info]

- 9. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Resolution Analysis of 2-Octadecanone in Biological Matrices via GC-MS

Abstract

This application note details a robust, self-validating protocol for the identification and quantification of 2-Octadecanone (Methyl hexadecyl ketone) using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Octadecanone is a saturated long-chain ketone (

The method utilizes a non-polar capillary column with a temperature-programmed elution to resolve 2-Octadecanone from homologous lipid interferences. Detection is achieved via Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, targeting the characteristic McLafferty rearrangement ion (m/z 58).

Introduction & Mechanistic Basis[1][2]

The Analyte

2-Octadecanone is a methyl ketone characterized by a long hydrophobic tail and a polar carbonyl group at the C2 position.

-

CAS: 7373-13-9[1]

-

Boiling Point: ~332°C (at 760 mmHg)[1]

-

Solubility: Soluble in non-polar solvents (hexane, chloroform, dichloromethane); insoluble in water.

Mass Spectral Physics (The "Why" of Detection)

To achieve high specificity, this protocol relies on the predictable fragmentation physics of 2-Octadecanone under 70 eV electron impact.

-

McLafferty Rearrangement (Base Peak m/z 58): The most diagnostic ion for methyl ketones with a

-hydrogen is m/z 58. The molecular ion undergoes a site-specific rearrangement where a hydrogen atom from the C4 ( -

-Cleavage (m/z 43): Cleavage adjacent to the carbonyl group yields the acylium ion (

-

Molecular Ion (m/z 268): The parent ion (

) is typically visible but of low intensity (approx. 5-10% of base peak), serving as a confirmation ion rather than a quantifier.

Experimental Workflow

Reagents and Standards

-

Reference Standard: 2-Octadecanone (purity >98%).

-

Internal Standard (IS): 2-Nonadecanone (

ketone) is recommended due to its structural similarity and elution immediately following the analyte. Alternatively, deuterated 2-Hexanone-d5 can be used, though its high volatility requires careful handling. -

Solvents: n-Hexane (HPLC grade) or Dichloromethane (DCM).

Sample Preparation (Liquid-Liquid Extraction)

For plant tissues or microbial cultures.

-

Homogenization: Weigh 1.0 g of sample. Add 5 mL of n-Hexane .

-

Spiking: Add 50 µL of Internal Standard solution (100 µg/mL 2-Nonadecanone) to the mixture before extraction to account for recovery losses.

-

Sonication: Sonicate for 15 minutes at room temperature to disrupt cell membranes and solubilize lipids.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

-

Supernatant Collection: Transfer the upper organic layer to a clean vial.

-

Concentration (Optional): If trace detection is required, evaporate solvent under a gentle stream of nitrogen to 1 mL. Do not evaporate to dryness to prevent loss of volatile ketones.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

Workflow Diagram

Caption: Step-by-step extraction and analysis workflow for 2-Octadecanone quantification.

Instrumental Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)

| Parameter | Setting | Rationale |

| Column | HP-5MS UI (30 m × 0.25 mm, 0.25 µm) | Low-polarity phase (5% phenyl-methylpolysiloxane) is ideal for separating non-polar lipids and ketones based on boiling point. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Ensures consistent retention times (RT) for locking libraries. |

| Inlet | Splitless (1 min purge) @ 280°C | Splitless maximizes sensitivity. High temp is required to volatilize the C18 ketone (BP ~332°C). |

| Injection Vol | 1.0 µL | Standard volume to prevent backflash. |

| Oven Program | Initial: 80°C (Hold 1 min)Ramp: 20°C/min to 300°CFinal: 300°C (Hold 5 min) | Fast ramp prevents peak broadening. High final temp ensures elution of the C18 ketone (RT approx 12-14 min) and cleans the column of heavier lipids. |

| Transfer Line | 280°C | Prevents condensation of the analyte between GC and MS. |

Mass Spectrometry (MS)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: SIM / Scan (Synchronous SIM/Scan is preferred).

SIM Table (Quantification):

| Compound | Retention Time (min)* | Target Ion (Quant) | Qualifier Ions |

|---|---|---|---|

| 2-Octadecanone | ~12.5 | 58.1 | 43.1, 71.1, 268.3 |

| 2-Nonadecanone (IS) | ~13.2 | 58.1 | 43.1, 71.1, 282.3 |

*Retention times must be experimentally determined using standards.

Data Analysis & Validation

Identification Criteria

A positive identification requires meeting all three conditions:

-

Retention Time: Sample peak elutes within ±0.05 min of the reference standard.

-

S/N Ratio: Signal-to-Noise ratio > 3:1 for the quantifier ion (m/z 58).

-

Ion Ratios: The abundance ratio of m/z 43 to m/z 58 must match the standard within ±20%.

Quantification (Internal Standard Method)

Calculate the concentration (

Note: Because 2-Octadecanone and 2-Nonadecanone are homologous methyl ketones, their ionization efficiency at m/z 58 is nearly identical, often yielding an RF close to 1.0.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in inlet liner or column. | Replace liner with a deactivated (silanized) wool liner. Trim 10cm from column head. |

| Low Sensitivity | Inlet discrimination (High BP analyte). | Increase inlet temperature to 300°C. Use a pressure pulse (pulsed splitless) injection. |

| Ghost Peaks | Carryover from previous run. | Extend the final oven hold at 300°C by 5 minutes. Run a solvent blank between samples. |

| m/z 58 Interference | Co-eluting alkanes or fatty acids. | Use the secondary ion m/z 71 for quantification, though sensitivity will decrease. |

References

-

NIST Mass Spectrometry Data Center. (2023). 2-Octadecanone Mass Spectrum (EI).[4] National Institute of Standards and Technology.[4] [Link]

-

Idu, M., et al. (2021).[4] Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Journal of Complementary and Alternative Medical Research, 14(2), 10-18.[4] [Link]

-

PubChem. (2023). 2-Octadecanone Compound Summary. National Library of Medicine.[3][5] [Link]

-

Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). [Link]

Sources

- 1. 2-octadecanone, 7373-13-9 [thegoodscentscompany.com]

- 2. 8-Octadecanone | C18H36O | CID 545574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Octadecanone | C18H36O | CID 81844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. community.sent2promo.com [community.sent2promo.com]

- 5. 2-octadecanone - Pharos [pharos.habitablefuture.org]

Application Note: High-Sensitivity Quantification of 2-Octadecanone in Biological and Food Matrices via HS-SPME-GC-MS

Abstract

This application note details a robust protocol for the quantification of 2-Octadecanone (CAS: 7373-13-9), a long-chain methyl ketone, in complex matrices. While often overlooked, 2-Octadecanone serves as a critical biomarker for radiolytic degradation in lipid-rich foods and a metabolic signature in specific Streptomyces fermentations. Due to its semi-volatile nature and high lipophilicity (LogP ~7.5), traditional liquid injection often results in carryover and inlet contamination. This guide presents a self-validating Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS), ensuring limits of quantitation (LOQ) in the low ng/g (ppb) range.

Introduction & Chemical Context

2-Octadecanone (

Why Quantify 2-Octadecanone?

-

Food Safety & Forensics: It is a recognized radiolytic product. Its presence in fat-containing foods (meats, avocados) often indicates prior irradiation processing [1].

-

Microbial Metabolomics: It acts as a volatile organic compound (VOC) marker in the headspace of actinobacteria, specifically Streptomyces species, aiding in strain differentiation [2].

Analytical Challenges

-

Adsorption: The long alkyl chain leads to severe adsorption on glass liners and untreated inlet seals.

-

Matrix Interference: In biological samples, co-eluting lipids can suppress ionization.

-

Volatility: It sits on the border of volatile and semi-volatile; insufficient heating during headspace extraction results in poor recovery.

Experimental Design Strategy

To overcome the lipophilic nature of the analyte, we utilize Headspace Solid-Phase Microextraction (HS-SPME) . This technique eliminates the need for organic solvents that would otherwise extract interfering non-volatile lipids.

Workflow Logic

The following diagram illustrates the critical decision pathways for method execution:

Figure 1: Analytical workflow for 2-Octadecanone quantification emphasizing matrix-specific preparation.

Materials and Reagents

-

Analyte: 2-Octadecanone (≥98% purity).

-

Internal Standard (ISTD): 2-Nonadecanone (

) or deuterated 2-Octadecanone-d5 (if available). Note: 2-Nonadecanone is preferred due to similar boiling point and chemical behavior. -

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1] Rationale: The triple-phase fiber covers the wide molecular weight range required for semi-volatiles [3].

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

Detailed Protocols

Protocol A: Sample Preparation

Objective: Maximize release of 2-Octadecanone into the headspace while minimizing water vapor uptake.

-

Homogenization:

-

Solids: Grind 2g of sample (e.g., tissue, food) in liquid nitrogen to a fine powder.

-

Liquids: Vortex 2mL of sample.

-

-

Vial Loading: Transfer sample into a 20mL headspace vial.

-

Matrix Modification: Add 1.0g of NaCl (saturation) and 2mL of HPLC-grade water (for solids).

-

Why: "Salting out" decreases the solubility of organics in the aqueous phase, driving the hydrophobic ketone into the headspace.

-

-

ISTD Addition: Spike with 10 µL of 2-Nonadecanone solution (10 µg/mL in methanol).

-

Sealing: Immediately cap with a magnetic screw cap containing a PTFE/Silicone septum.

Protocol B: HS-SPME Extraction

Critical Parameter: Temperature must exceed the melting point of 2-Octadecanone (52°C).

-

Incubation: 15 minutes at 80°C with agitation (500 rpm).

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 45 minutes at 80°C.

-

Desorption: Insert fiber into GC inlet for 3 minutes.

Protocol C: GC-MS Instrumentation

Instrument: Agilent 7890B/5977B or equivalent single quadrupole system.

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless | Maximizes sensitivity for trace quantification. |

| Inlet Temp | 260°C | Sufficient to desorb C18 ketone without thermal degradation. |

| Liner | SPME-specific (0.75mm ID) | Narrow ID increases linear velocity, sharpening peaks. |

| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Non-polar phase (5% phenyl) ideal for alkyl ketones. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |

| Oven Program | 60°C (2 min) → 15°C/min → 280°C (5 min) | Fast ramp prevents broadening of the late-eluting C18 peak. |

| Transfer Line | 280°C | Prevents condensation of high-boiling analytes. |

| Source Temp | 230°C | Standard EI source temperature. |

Protocol D: Mass Spectrometry (SIM Mode)

To achieve high sensitivity, operate in Selected Ion Monitoring (SIM) mode.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Target Ions (2-Octadecanone):

-

Quantifier (m/z):58 (McLafferty Rearrangement - Base Peak).

-

Qualifiers (m/z):43 (Alpha cleavage), 71 , 268 (Molecular Ion

).

-

-

Internal Standard (2-Nonadecanone):

-

Quantifier (m/z):58 (Common fragment for methyl ketones).

-

Qualifiers (m/z):282 (

).

-

Technical Insight: The molecular ion (268) is weak. Relying on m/z 58 provides the highest signal-to-noise ratio, but requires good chromatographic separation from other methyl ketones [4].

Data Analysis & Validation

Quantification Calculation

Use the internal standard method to correct for fiber extraction efficiency variations.

Where

Validation Criteria (Self-Validating System)

-

Linearity:

.[2][3] -

Recovery: Spike blank matrix at 50 ng/g. Acceptable range: 80–120%.

-

Precision: RSD < 15% for n=6 replicates.

Troubleshooting Guide

Common issues in long-chain ketone analysis and their resolution logic:

Figure 2: Troubleshooting logic for HS-SPME-GC-MS of semi-volatile ketones.

References

-

Nawar, W. W. (1983). Radiolytic products of lipids. Progress in Lipid Research, 22(1), 1-30.

-

Schöller, C. E., et al. (2002). Discrimination of Streptomyces albidoflavus strains based on the patterns of volatile metabolites. FEMS Microbiology Letters, 208(1), 91-95.

-

Sigma-Aldrich. (2023).[1] SPME Fiber Selection Guide for Volatiles and Semi-volatiles.

-

NIST Mass Spectrometry Data Center. (2023). 2-Octadecanone Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.

Sources

using 2-Octadecanone as a biomarker

Application Note: 2-Octadecanone as a Targetable Volatile Biomarker in Microbial Profiling and Food Forensics

Abstract & Scope

This technical guide outlines the validation and detection protocols for 2-Octadecanone (Methyl hexadecyl ketone,

Unlike highly volatile markers, 2-Octadecanone possesses a high boiling point (~332°C) and significant lipophilicity (LogP ~7.6). This presents unique analytical challenges; it does not partition readily into the headspace under standard ambient conditions. This guide provides an optimized Headspace Solid-Phase Microextraction (HS-SPME) workflow designed to overcome these thermodynamic barriers, ensuring high-sensitivity detection by Gas Chromatography-Mass Spectrometry (GC-MS).

Biomarker Significance & Mechanism

The Microbial Origin (MVP)

2-Octadecanone is a secondary metabolite produced by specific bacterial and fungal species, including Pseudomonas, Bacillus, and Streptomyces. It functions as a microbial volatile organic compound (mVOC) involved in quorum sensing and inter-species inhibition.

-

Mechanism: It is generated via the incomplete

-oxidation of fatty acids or the decarboxylation of -

Clinical/Agri-tech Utility: Its presence in breath or root-soil interfaces can signal specific bacterial colonization or fungal antagonism.

Food Forensics (Radiolysis & Spoilage)

-

Irradiation Marker: Ionizing radiation cleaves fatty acid chains. While 2-alkylcyclobutanones are the regulatory standard, 2-Octadecanone appears as a radiolytic breakdown product of stearic acid-rich lipids.

-

Spoilage: In dairy and meat matrices, its concentration increases due to the lipolytic activity of psychrotrophic bacteria (e.g., Pseudomonas fluorescens).

Analytical Workflow Visualization

The following diagram illustrates the critical decision pathways for extracting and identifying this semi-volatile marker.

Figure 1: Optimized workflow for the extraction of semi-volatile long-chain ketones.

Experimental Protocol: HS-SPME-GC-MS

Objective: To extract 2-Octadecanone from a complex biological matrix (e.g., bacterial culture supernatant or homogenized tissue) with a Limit of Detection (LOD) < 10 ng/mL.

Materials & Equipment

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Rationale: The "Gray" fiber is essential. PDMS alone extracts non-polars well, but the DVB/CAR layers provide the necessary surface area and porosity to retain the C18 ketone against competition from highly abundant water vapor and lighter VOCs.

-

-

GC Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).

-

Reagents: NaCl (analytical grade), 2-Nonadecanone (Internal Standard).

Sample Preparation (Step-by-Step)

-

Homogenization: Weigh 2.0 g of sample into a 20 mL headspace vial.

-

Matrix Modification: Add 2 mL of saturated NaCl solution.

-

Mechanism:[1] "Salting out" decreases the solubility of organic compounds in the aqueous phase, forcing the hydrophobic 2-Octadecanone into the headspace.

-

-

Internal Standard: Add 10 µL of 2-Nonadecanone (10 ppm in methanol).

-

Sealing: Crimp with a magnetic bimetal cap and PTFE/Silicone septum.

Automated SPME Extraction

-

Incubation: 60°C for 15 minutes (Agitation: 500 rpm).

-

Note: Unlike acetone (extractable at RT), 2-Octadecanone requires heat to transition to the gas phase.

-

-

Extraction: Insert fiber; expose to headspace for 45 minutes at 60°C.

-

Desorption: 260°C for 3 minutes in the GC inlet (Splitless mode).

GC-MS Parameters

| Parameter | Setting | Causality / Reason |

| Inlet Temp | 260°C | Ensures rapid volatilization of C18 ketone without thermal degradation. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow maintains retention time stability. |

| Oven Program | 40°C (2 min) | Slow ramp required. 2-Octadecanone elutes late (approx. 20-25 min depending on flow). |

| Transfer Line | 280°C | Prevents condensation of high-boiling analytes before MS entry. |

| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy. |

| Acquisition | SIM Mode | Selected Ion Monitoring is mandatory for trace sensitivity. |

Data Interpretation & Validation

Mass Spectral Fingerprint

Identification relies on the specific fragmentation pattern of methyl ketones.

-

Target Ion (Quantifier): m/z 58

-

Qualifier Ions:

-

m/z 43 (

): Acylium ion.[4] -

m/z 71 (

): Gamma-cleavage. -

m/z 268 (

): Molecular ion. Warning: This peak is often very weak or absent in electron ionization spectra. Do not rely solely on

-

Retention Index (RI) Verification

To prevent false positives from other lipid breakdown products, calculate the Kovats Retention Index.

-

Standard RI (DB-5ms): 1970 – 2005

-

Protocol: Run a C10-C25 alkane ladder under the exact same oven conditions. Calculate RI using the Van den Dool and Kratz equation.

Quantification Logic

Where RF is the Response Factor determined via a 5-point calibration curve (10–1000 ng/mL).Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity (m/z 58) | Incomplete volatilization | Increase incubation temp to 80°C (monitor for fiber degradation). |

| Peak Tailing | Cold spots in transfer line | Ensure transfer line is |

| Carryover | High boiling point residue | Bake fiber at 270°C for 10 min between runs. |

| Interference | Plasticizers (Phthalates) | Use only PTFE-lined septa; avoid plastic pipettes during prep. |

References

-

Microbial Volatile Organic Compounds (mVOCs)

- Lemfack, M. C., et al. (2018). "mVOC 2.

-

Source:[Link]

-

SPME Protocol Development

- Risticevic, S., et al. (2010). "Protocol for solid-phase microextraction method development.

-

Source:[Link]

-

Mass Spectral Data

-

Food Irradiation Markers

Sources

Advanced Protocol: 2-Octadecanone in Functional Fragrance & Dermocosmetic Matrices

[1]

Abstract & Molecule Profile[2][3]

2-Octadecanone (CAS: 7373-13-9) is a high-molecular-weight aliphatic ketone (

This protocol addresses the primary challenge of working with 2-Octadecanone: its physical state.[1] As a solid at room temperature (MP ~52°C), it presents crystallization risks in ethanolic and surfactant-based systems.[1] This guide provides validated methodologies for stable incorporation, quality control (GC-MS), and safety assessment via structural read-across.

Physicochemical Snapshot

| Property | Value | Notes |

| IUPAC Name | Octadecan-2-one | Synonyms: Methyl hexadecyl ketone, Stearyl methyl ketone |

| CAS Registry | 7373-13-9 | Primary identifier |

| Molecular Weight | 268.5 g/mol | High MW indicates low volatility (Base note) |

| Appearance | White waxy solid/crystalline | Requires heating for processing |